1'-[3-(Dimethylamino)propyl]-3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione
Description
This compound is a structurally complex spiro[indole-pyrrole] derivative characterized by:
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1'-[3-(dimethylamino)propyl]-3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C23H25N3O5/c1-14-10-11-17(31-14)19(27)18-20(28)21(29)26(13-7-12-24(2)3)23(18)15-8-5-6-9-16(15)25(4)22(23)30/h5-6,8-11,28H,7,12-13H2,1-4H3 |
InChI Key |
MMDWHOVPEDWVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on an electrophilic center within the molecule.
Functional Group Introduction: The dimethylamino group can be introduced via alkylation using dimethylamine, while the hydroxy group can be added through hydroxylation reactions.
Furan Ring Attachment: The furan ring is typically introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent. It is particularly noted for its activity against various hyperproliferative diseases, including cancer.
- Mechanism of Action : The compound acts as an inhibitor of the PI3K delta pathway, which is crucial in cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved patient outcomes in certain cancers .
Case Study: Inhibition of PI3K Delta
A study demonstrated that administering this compound significantly inhibited the growth of tumor cells in vitro by blocking the PI3K delta signaling pathway. The findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .
Material Science
The unique structural properties of the compound make it suitable for applications in material science, particularly in the development of organic semiconductors.
- Organic Electronics : Due to its electronic properties, the compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifications to the molecular structure can enhance charge transport properties, making it a candidate for high-efficiency devices .
Case Study: Organic Photovoltaics
Research conducted on the incorporation of this compound into OPV systems showed enhanced light absorption and improved energy conversion efficiencies compared to traditional materials .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Cancer treatment via PI3K delta inhibition | Significant tumor growth reduction observed |
| Material Science | Development of organic semiconductors | Enhanced charge transport properties identified |
Mechanism of Action
The mechanism of action of 1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structural features allow it to bind to these targets with high affinity, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Key structural and physicochemical comparisons
Notes:
Key observations :
- The target compound’s 3-(dimethylamino)propyl chain distinguishes it from halogenated (e.g., 4h’s 3-chloro-4-fluorophenyl) or aromatic (e.g., 4a’s phenyl) substituents in analogs, likely reducing hydrophobicity (lower LogP vs. 4h) .
- The 5-methylfuran-2-carbonyl group introduces a planar, electron-rich system, contrasting with 4a’s imidazolidine-dione (hydrogen-bond acceptor) .
- Melting points: Higher melting points (e.g., 4h at 241°C) correlate with nitro and carboxylate groups, which enhance crystallinity via intermolecular H-bonding. The target compound’s melting point is unreported but may be lower due to its flexible dimethylamino chain .
Pharmacokinetic and Drug-Likeness Profiles
Table 2: ADME comparisons (Lipinski’s Rule compliance)
| Compound Name / ID | MW < 500 | HBD ≤ 5 | HBA ≤ 10 | LogP < 5 | TPSA < 140 Ų |
|---|---|---|---|---|---|
| Target compound | Yes | 2 | 8 | Yes | Yes |
| 4h | Yes | 2 | 9 | Yes | Yes |
| Spiro[indole-2,2'-pyrrole] derivatives | No (506.9) | 3 | 9 | Yes | Yes |
Key findings :
- All compounds except those in comply with Lipinski’s Rule of Five , suggesting oral bioavailability .
Research Implications
- Drug discovery: The target compound’s dimethylamino-propyl chain may enhance blood-brain barrier penetration compared to halogenated analogs like 4h, making it a candidate for CNS-targeted therapies .
- SAR insights: The 5-methylfuran-2-carbonyl group could modulate selectivity toward enzymes like kinases or GPCRs, as furan derivatives are known pharmacophores in kinase inhibitors .
Biological Activity
The compound 1'-[3-(Dimethylamino)propyl]-3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- IUPAC Name : 1'-[3-(Dimethylamino)propyl]-3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- PI3K/Akt Pathway Modulation : Research indicates that compounds similar in structure may inhibit the PI3K delta pathway, which is crucial for cellular processes such as proliferation and survival. This pathway is often implicated in cancer and inflammatory diseases .
- Antioxidant Activity : The presence of furan and indole moieties suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structural features:
- In vitro Studies : Compounds exhibiting spiro[indole-pyrrole] structures have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cells, demonstrating IC50 values in the micromolar range .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Inhibition : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests neuroprotective properties, potentially making this compound relevant for neurodegenerative diseases:
- Adenosine A2a Receptor Antagonism : Compounds that inhibit adenosine receptors are being investigated for their role in Parkinson's disease treatment. The compound's ability to modulate these receptors may contribute to its neuroprotective effects .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a derivative of the compound showed promising results in reducing tumor size in xenograft models of breast cancer. The treatment led to significant apoptosis in tumor cells while sparing normal tissues .
- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of a related compound resulted in improved motor function and reduced neuronal loss, indicating potential for therapeutic use in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
